Introduction: The Imperative of Unambiguous Structural Verification
Introduction: The Imperative of Unambiguous Structural Verification
An In-depth Technical Guide to the Structure Elucidation of 4-(Piperazin-2-yl)phenol
In the landscape of modern drug discovery and development, the precise molecular structure of a chemical entity is the bedrock upon which all subsequent research is built. The compound 4-(Piperazin-2-yl)phenol, possessing a key phenolic moiety and a versatile piperazine ring, represents a scaffold of significant interest. The distinction between its isomers, such as the 1-yl and 2-yl substituted forms, is not merely academic; it has profound implications for biological activity, structure-activity relationships (SAR), patentability, and regulatory compliance. An error in structural assignment can lead to the invalidation of years of research and significant financial investment.
This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 4-(Piperazin-2-yl)phenol. As a self-validating system, this integrated approach ensures the highest degree of confidence in the final structural assignment. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating how data from orthogonal methods are woven together to build an unassailable structural proof.
Part 1: Foundational Analysis - Confirming the Molecular Formula
Before delving into the intricacies of atomic connectivity, the first principle is to establish the elemental composition and molecular weight with high certainty. Mass Spectrometry and Elemental Analysis serve as the foundational pillars of this process.[1]
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the initial and most crucial step for determining the exact mass of the molecule, which in turn allows for the confident assignment of its molecular formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), drastically narrowing the list of possible elemental compositions. An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer is ideal for this purpose due to its soft ionization, which preserves the molecular ion, and its high mass resolution.
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure mass accuracy.
-
Ionization: Introduce the sample into the ESI source in positive ion mode. The phenolic hydroxyl and piperazine nitrogens are readily protonated, making the formation of the [M+H]⁺ ion highly favorable.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass for the proposed formula, C₁₀H₁₅N₂O⁺. The mass error should be less than 5 ppm.
The molecular formula of 4-(Piperazin-2-yl)phenol is C₁₀H₁₄N₂O. The expected HRMS data for its protonated form, [C₁₀H₁₅N₂O]⁺, is summarized below.
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Nominal Mass | 178 | - |
| Theoretical Exact Mass [M+H]⁺ | 179.11844 | m/z value within 5 ppm of theoretical |
| Key Isotope Peaks [M+1+H]⁺ | Contribution primarily from ¹³C | Peak at m/z 180.1218 with ~11.2% relative abundance |
Furthermore, tandem MS (MS/MS) experiments can provide preliminary structural insights. Fragmentation of the 2-yl isomer is expected to differ from the 1-yl isomer, potentially showing characteristic losses of fragments from the piperazine ring adjacent to the point of substitution. This provides an early, albeit not definitive, check on the substitution pattern.[2]
Elemental Analysis
Expertise & Rationale: While HRMS provides a highly confident molecular formula, elemental analysis offers orthogonal confirmation by directly measuring the mass percentages of carbon, hydrogen, and nitrogen. This classic combustion analysis technique serves as a robust and independent verification of the compound's elemental composition, a requirement for many peer-reviewed publications and regulatory submissions.
-
Sample Preparation: A precisely weighed amount of the highly purified, anhydrous sample is placed in a tin capsule.
-
Combustion: The sample is combusted at high temperature (≥900 °C) in a stream of pure oxygen.
-
Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The mass percentages of C, H, and N are calculated and compared to the theoretical values.
| Element | Theoretical % (for C₁₀H₁₄N₂O) | Acceptable Range |
| Carbon (C) | 67.38% | ± 0.4% |
| Hydrogen (H) | 7.92% | ± 0.4% |
| Nitrogen (N) | 15.72% | ± 0.4% |
A result where the experimental percentages fall within ±0.4% of the theoretical values provides strong, corroborating evidence for the proposed molecular formula.
Part 2: Unraveling Connectivity - The Power of Spectroscopy
With the molecular formula established, the next phase focuses on piecing together the atomic puzzle: defining functional groups and mapping the precise connectivity of every atom. FTIR and a suite of NMR experiments are the workhorses of this stage.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-(Piperazin-2-yl)phenol, we expect to see clear signatures for the phenol O-H, the piperazine N-H, aromatic C-H, and C-N bonds.[3]
-
Sample Preparation: Mix a small amount of the analyte (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenol |
| 3400 - 3250 (medium) | N-H stretch | Secondary Amine (Piperazine) |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 2950 - 2800 | C-H stretch | Aliphatic (Piperazine Ring) |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| 1260 - 1000 | C-N stretch | Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides unambiguous evidence of atom connectivity, proton environments, and the number of unique carbon and hydrogen atoms. For a molecule like 4-(Piperazin-2-yl)phenol, where isomeric ambiguity is the central challenge, NMR is indispensable.
Caption: Workflow for NMR-based structure elucidation.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable -OH and -NH protons) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their identity.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow with a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent in the DEPT-135 spectrum.
-
2D NMR Acquisition: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling pathways and a ¹H-¹³C HSQC spectrum to identify which protons are directly attached to which carbons.
Solvent: DMSO-d₆, Frequency: 400 MHz (¹H), 100 MHz (¹³C)
Predicted ¹H NMR Spectrum:
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Key COSY Correlations |
| Hₐ | ~9.0 | br s | 1H | Phenolic -OH | None (disappears with D₂O) |
| Hₑ, H'ₑ | ~6.8-7.0 | d | 2H | Aromatic (ortho to -OH) | Hf |
| Hf, H'f | ~6.6-6.8 | d | 2H | Aromatic (meta to -OH) | He |
| Hₓ | ~3.5-3.7 | m | 1H | Piperazine C2-H | Hₙ, H'ₙ |
| Hₙ, H'ₙ, Hₘ, H'ₘ, Hₚ, H'ₚ | ~2.5-3.2 | complex m | 6H | Remaining Piperazine CH₂ | Each other, Hₓ |
| NH₁, NH₂ | variable | br s | 2H | Piperazine N-H | None (disappears with D₂O) |
Crucial Distinction: The key to distinguishing the 2-yl isomer from the 1-yl isomer lies in the complexity and asymmetry of the NMR signals.
-
2-yl Isomer (as predicted above): The piperazine protons will be a set of complex, non-equivalent multiplets. The proton at the point of substitution (Hₓ) will be a unique multiplet coupled to its neighbors.
-
1-yl Isomer (for comparison): Due to symmetry, the ¹H NMR would show two distinct triplets (each integrating to 4H) for the piperazine protons, a much simpler pattern.
Predicted ¹³C NMR Spectrum:
| Approx. δ (ppm) | DEPT-135 | Assignment |
| ~150-155 | Absent | C-OH (Aromatic Quaternary) |
| ~140-145 | Absent | C-N (Aromatic Quaternary) |
| ~118-122 | Positive | Aromatic CH (ortho to -N) |
| ~114-116 | Positive | Aromatic CH (ortho to -OH) |
| ~55-60 | Positive | Piperazine C2-H |
| ~45-55 | Negative | 3x Piperazine CH₂ |
HSQC analysis would provide the final piece of the connectivity puzzle, linking each proton signal (e.g., Hₓ at ~3.6 ppm) directly to its corresponding carbon signal (e.g., C2 at ~58 ppm), leaving no doubt about the atomic framework.
Part 3: The Gold Standard - Single-Crystal X-Ray Crystallography
Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7] It provides a three-dimensional map of the electron density in the solid state, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and the molecule's conformation.[8] For regulatory filings or resolving any lingering ambiguity, it is the definitive technique.
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are grown from a purified sample, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[9]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell and space group. The atomic positions are solved using direct methods and the structural model is refined against the experimental data to yield the final structure.[10]
-
Unambiguous Confirmation: The resulting 3D model will definitively show the phenol ring connected to the C2 position of the piperazine ring.
-
Conformation: It will reveal the solid-state conformation of the molecule. The piperazine ring is expected to adopt a stable chair conformation.[11]
-
Stereochemistry: If the synthesis results in a racemic mixture, the crystal structure will show both enantiomers present in the unit cell.
-
Intermolecular Interactions: The analysis will reveal hydrogen bonding networks (e.g., between the phenolic -OH and piperazine -NH groups of adjacent molecules) and other packing forces in the crystal lattice.
Conclusion: A Self-Validating, Integrated Approach
The structure elucidation of 4-(Piperazin-2-yl)phenol is a systematic process of evidence accumulation. Each technique provides a unique and vital piece of information, and together they form a self-validating system.
Caption: The logical progression of structure elucidation techniques.
HRMS and elemental analysis establish the correct molecular formula. FTIR confirms the presence of the expected functional groups. A full suite of NMR experiments maps the atomic connectivity with high precision, critically distinguishing the target 2-yl isomer from other possibilities. Finally, X-ray crystallography provides an irrefutable 3D picture of the molecule, serving as the ultimate arbiter of the structure. Following this rigorous, multi-faceted guide ensures that the structure of 4-(Piperazin-2-yl)phenol is assigned with the highest possible degree of scientific certainty.
References
-
H. Scherer et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PLOS ONE. [Link]
-
Wikipedia. Piperazine. [Link]
-
M. S. Balakrishna et al. (2003). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Research. [Link]
-
D. B. Bagal et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
S. Mohan & A. R. Prabhakaran (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]
-
JAM 2026. Chemistry (CY) Syllabus. [Link]
-
University College Dublin. CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. [Link]
-
NPTEL. (2013). Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]
-
A. Alishala. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
C. Parlak & Ö. Alver. (2016). 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES. [Link]
-
A. A. El-Henawy et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
L. K. K. da Silva et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. [Link]
-
S. O. A. Olawore et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scispace.com [scispace.com]
- 5. jchps.com [jchps.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
